molecular formula C29H30N2O2S B299920 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide

Cat. No.: B299920
M. Wt: 470.6 g/mol
InChI Key: UMJZESZKONSOHT-UHFFFAOYSA-N
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Description

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide is a synthetic compound that has been widely used in scientific research. It is a member of the thiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide is not fully understood. However, it has been shown to interact with various cellular targets such as ion channels, enzymes, and receptors. It has been proposed that the compound exerts its pharmacological effects by modulating the activity of these targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes. It has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the activity of ion channels and receptors, thereby affecting cellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has been extensively studied and its pharmacological activities are well characterized. However, the compound also has some limitations. It may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may not be suitable for in vivo studies due to its low bioavailability and potential toxicity.

Future Directions

There are several future directions for research on N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide. One potential area of research is to further elucidate the compound's mechanism of action and identify its cellular targets. Another area of research is to explore the compound's potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, the compound may be used as a tool compound to study various cellular processes and signaling pathways.

Synthesis Methods

The synthesis of N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide involves the reaction of 5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 2-naphthylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation and yields the desired compound in good yield and purity.

Scientific Research Applications

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-naphthyl)cyclohexanecarboxamide has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to exhibit a range of pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer effects. It has also been used as a molecular probe to study various cellular processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways.

Properties

Molecular Formula

C29H30N2O2S

Molecular Weight

470.6 g/mol

IUPAC Name

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-naphthalen-2-ylcyclohexanecarboxamide

InChI

InChI=1S/C29H30N2O2S/c1-3-26-27(21-14-17-25(33-2)18-15-21)30-29(34-26)31(28(32)22-10-5-4-6-11-22)24-16-13-20-9-7-8-12-23(20)19-24/h7-9,12-19,22H,3-6,10-11H2,1-2H3

InChI Key

UMJZESZKONSOHT-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4CCCCC4)C5=CC=C(C=C5)OC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4CCCCC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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